molecular formula C17H17N3O2S B5717956 4-(4-methoxybenzyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(4-methoxybenzyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5717956
M. Wt: 327.4 g/mol
InChI Key: FSRRARMKISZPRA-UHFFFAOYSA-N
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Description

The compound is part of the triazole class, which is known for its wide range of applications in medicinal chemistry due to its biological and corrosion inhibition activities. Triazoles are heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. The specific triazole of interest includes methoxybenzyl and methoxyphenyl groups, which contribute to its unique properties and potential applications.

Synthesis Analysis

The synthesis of related triazole compounds often involves a multi-step process starting from basic aromatic acids or esters, which are converted through reactions like Fischer's esterification, hydrazinolysis, and cyclization with isothiocyanates to yield the triazole core. Alkylation reactions are then employed to introduce various substituents at the sulfur atom of the triazole ring, yielding a series of derivatives with different alkyl groups (Arfan et al., 2018). These synthetic pathways are crucial for the modification of the triazole structure, aiming to enhance its biological activities or physical-chemical properties.

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and density functional theory (DFT) calculations, provide insights into the spatial arrangement of atoms within the triazole compounds. The dihedral angles between the phenyl rings and the triazole ring, as well as the hydrogen bonding patterns, play a significant role in the stability and reactivity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including S-alkylation, aminomethylation, and cyanoethylation, which allow for the introduction of different functional groups. These reactions expand the chemical diversity and potential applications of triazole derivatives (Kaldrikyan et al., 2016). The choice of reactants and conditions can be tailored to achieve specific modifications, influencing the biological activity and physicochemical properties of the final products.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRARMKISZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325698
Record name 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione

CAS RN

587010-59-1
Record name 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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